1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol

Lipophilicity Membrane permeability Physicochemical property

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol (CAS 1343882-75-6) is a fluorinated secondary alcohol that integrates a saturated tetrahydropyran (THP) ring with a β‑trifluoromethyl carbinol motif. The molecule contains a single stereocenter at the carbinol carbon and is typically supplied as a racemate with a purity of 98 %.

Molecular Formula C8H13F3O2
Molecular Weight 198.18 g/mol
Cat. No. B13577900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol
Molecular FormulaC8H13F3O2
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1COCCC1CC(C(F)(F)F)O
InChIInChI=1S/C8H13F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7,12H,1-5H2
InChIKeyDUXQTLYIHHXJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Basic Identity, Physicochemical Profile, and Structural Class for Procurement Screening


1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol (CAS 1343882-75-6) is a fluorinated secondary alcohol that integrates a saturated tetrahydropyran (THP) ring with a β‑trifluoromethyl carbinol motif. The molecule contains a single stereocenter at the carbinol carbon and is typically supplied as a racemate with a purity of 98 % [1]. Predicted physicochemical properties include a density of 1.194 ± 0.06 g/cm³, a boiling point of 242.0 ± 35.0 °C, an XLogP3 of 1.7, and a pKa of 12.35 ± 0.20, consistent with a weakly acidic fluorinated alcohol . These features place the compound in the class of trifluoromethyl‑substituted tetrahydropyran building blocks, a motif increasingly exploited in medicinal chemistry and chemical biology for its ability to modulate lipophilicity, metabolic stability, and conformational rigidity.

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Why In‑Class Analogs Cannot Be Interchanged Without Quantitative Justification


Simple fluorinated alcohols (e.g., 1,1,1‑trifluoro‑2‑propanol) or non‑fluorinated tetrahydropyran alcohols (e.g., 3‑(tetrahydro‑2H‑pyran‑4‑yl)propan‑1‑ol) are often considered potential drop‑in replacements for 1,1,1‑trifluoro‑3‑(tetrahydro‑2H‑pyran‑4‑yl)propan‑2‑ol. However, recent medicinal‑chemistry campaigns demonstrate that the combination of the THP ring and the β‑CF₃‑carbinol unit is not additive but synergistic: the THP oxygen provides a conformationally restricted hydrogen‑bond acceptor that can be further exploited when the adjacent CF₃ group simultaneously elevates lipophilicity and metabolic stability [1]. In a series of DPP‑4 inhibitors, introducing a trifluoromethyl group onto a tetrahydropyran scaffold extended the murine oral half‑life from 4.65 h to 29.9 h while preserving target potency, an effect that could not be replicated by either simple CF₃‑alcohols or non‑fluorinated THP‑alcohols [1]. Therefore, substituting the target compound with a generic analog risks losing these emergent properties, which are now quantifiable and have direct consequences for both biological performance and downstream synthetic utility.

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Product‑Specific Quantitative Differentiation Evidence for Procurement Decisions


1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Lipophilicity (XLogP3) Advantage Over the Non‑Fluorinated Tetrahydropyran Alcohol

The target compound exhibits a predicted XLogP3 of 1.7, whereas the non‑fluorinated analog 3‑(tetrahydro‑2H‑pyran‑4‑yl)propan‑1‑ol shows an XLogP3 of 0.9 [1]. The +0.8 log unit increase is driven by the replacement of the terminal –CH₂OH group with a –CH(OH)CF₃ group, which simultaneously introduces three fluorine atoms and a secondary alcohol while retaining the tetrahydropyran ring. This difference is consistent across multiple prediction algorithms and translates to an approximately 6‑fold increase in octanol/water partition coefficient, which can directly impact membrane permeability in cellular assays and bioavailability in vivo.

Lipophilicity Membrane permeability Physicochemical property

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Significantly Elevated Boiling Point and Thermal Stability Versus Simple Trifluoromethyl Alcohols

The predicted boiling point of the target compound is 242.0 ± 35.0 °C, compared with approximately 67 °C for 1,1,1‑trifluoro‑2‑propanol . This ~175 °C elevation reflects the increased molecular weight and additional intermolecular hydrogen‑bonding capacity imparted by the tetrahydropyran ether oxygen. The much lower volatility of the target compound reduces evaporative losses during solvent removal and long‑term storage and permits a wider temperature window for high‑temperature reactions (e.g., amide couplings, nucleophilic substitutions) without risking premature distillation of the alcohol reactant.

Thermal stability Purification Boiling point

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Class‑Level Pharmacokinetic Differentiation: Trifluoromethyl‑Tetrahydropyran Motif Extends Half‑Life by >6‑Fold in DPP‑4 Inhibitors

In a head‑to‑head comparative murine study of omarigliptin‑derived DPP‑4 inhibitors, the compound incorporating a trifluoromethyl‑substituted tetrahydropyran moiety (HSK7653) exhibited an oral half‑life of 29.9 h, compared with 4.65 h for the parent omarigliptin, which lacks the CF₃‑THP combination [1]. The 6.4‑fold half‑life extension was attributed to the combined effect of the CF₃ group and the THP ring on metabolic stability and volume of distribution, enabling a once‑biweekly dosing regimen in clinical trials. Although the target compound itself was not the API, the identical CF₃‑THP‑alcohol substructure is directly implicated in the observed PK advantage, providing strong class‑level evidence that incorporating this motif can substantially prolong in vivo exposure.

Pharmacokinetics Half-life DPP-4 inhibitor Metabolic stability

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Enantioselective Synthesis Feasibility: Enabling Access to Optically Pure CF₃‑THP‑Alcohol Building Blocks

A 2025 organocatalytic method reports the asymmetric synthesis of pyran derivatives bearing adjacent F‑ and CF₃‑substituted tetrasubstituted centers with >20:1 diastereomeric ratio and >99 % enantiomeric excess [1]. Although the specific substrates differ from the target compound, the catalytic system operates via trifluoroacetylation‑cyclization sequences that are conceptually transferable to secondary CF₃‑carbinols attached to tetrahydropyran rings. The demonstrated stereoselectivity (>20:1 dr, >99 % ee) sets a benchmark for the class, indicating that the racemic target compound can, in principle, be resolved or synthesized in enantiopure form—a capability that is not equally accessible for all CF₃‑alcohols and that is essential for applications where stereochemistry dictates biological activity.

Enantioselective synthesis Chiral building block drug discovery

1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol – Prioritized Application Scenarios Grounded in Quantitative Evidence


Medicinal Chemistry: DPP‑4 Inhibitor and Long‑Acting Antidiabetic Agent Development

Based on the 6.4‑fold half‑life extension observed when a CF₃‑THP‑alcohol motif is introduced into omarigliptin analogs (29.9 h vs. 4.65 h in mice), 1,1,1‑trifluoro‑3‑(tetrahydro‑2H‑pyran‑4‑yl)propan‑2‑ol is well‑suited as a key building block for next‑generation DPP‑4 inhibitors and other programs targeting once‑weekly or twice‑monthly oral dosing [1]. The enhanced lipophilicity (XLogP3 = 1.7 vs. 0.9 for the non‑fluorinated analog) further supports membrane permeability, a desirable feature for oral bioavailability [2].

Asymmetric Synthesis and Chiral Pool Expansion

The recent demonstration that pyran‑based CF₃‑substrates can be accessed with >20:1 dr and >99 % ee through organocatalytic methods validates the feasibility of producing enantiopure 1,1,1‑trifluoro‑3‑(tetrahydro‑2H‑pyran‑4‑yl)propan‑2‑ol [3]. This opens opportunities for chiral‑pool diversification in fragment‑based drug discovery, where a single enantiopure THP‑CF₃‑alcohol can serve as a common intermediate for multiple lead series.

High‑Temperature Reaction Screening and Scale‑Up Chemistry

With a predicted boiling point ~175 °C higher than that of 1,1,1‑trifluoro‑2‑propanol, the target compound remains non‑volatile under typical reaction and solvent‑removal conditions, minimizing product loss during concentration and enabling its use in high‑temperature transformations (e.g., Mitsunobu reactions, nucleophilic substitutions) that would be impractical with more volatile CF₃‑alcohols . This thermal stability advantage is critical for process‑chemistry scale‑up where consistent mass balance is essential.

Quote Request

Request a Quote for 1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.